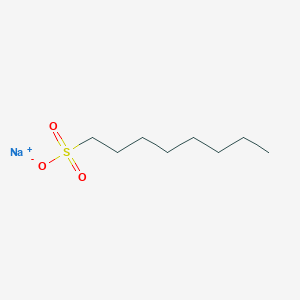

sodium;octane-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium octane-1-sulfonate: is a chemical compound with the molecular formula C8H17NaO3S . It is known for its surfactant properties and is commonly used as an emulsifier, wetting agent, and detergent in various industries, including pharmaceuticals, cosmetics, and textiles . This white crystalline powder is also utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) analysis .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of octane. One common method includes reacting anhydrous sodium sulfite with bromooctane in the presence of tetrapropylammonium bromide as a catalyst. The reaction is carried out under reflux conditions for 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground. The crude product is then extracted with absolute alcohol and recrystallized to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also involves rigorous purification steps to meet the quality standards required for its various applications .

化学反応の分析

Sulfonation of Octane

Octane reacts with sulfur trioxide (SO₃) to form 1-octanesulfonic acid:

C8H18+SO3→C8H17SO3H

This reaction occurs under controlled anhydrous conditions to minimize side reactions like polysulfonation.

Neutralization

The sulfonic acid is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the sodium salt:

C8H17SO3H+NaOH→C8H17SO3Na+H2O

The product is often isolated as a monohydrate (C₈H₁₇NaO₃S·H₂O) due to hygroscopicity .

Ion-Pair Formation in Chromatography

The compound’s primary application involves forming ion pairs with charged analytes in HPLC/UPLC. The sulfonate group (-SO₃⁻) interacts with cationic species (M⁺) via electrostatic attraction:

C8H17SO3−Na++M+→C8H17SO3−M++Na+

This reaction increases analyte hydrophobicity, enhancing retention on reversed-phase columns .

Key Findings:

-

Improves resolution of peptides, proteins, and antibiotics by reducing peak tailing .

-

Optimizes separation of ionic compounds like dopamine metabolites and paraquat in biological samples .

| Reaction Type | Conditions | Application |

|---|---|---|

| Ion-pairing | Aqueous/organic mobile phase (e.g., methanol/water), pH 2–7 | HPLC analysis of pharmaceuticals, environmental pollutants |

Complexation with Organic Compounds

Sodium octane-1-sulfonate participates in host-guest interactions with polar molecules:

N-Nitrosodiethanolamine (NDELA)

Forms stable complexes via sulfonate-nitroso group interactions, enabling NDELA quantification in cosmetics and industrial products .

Human Serum Albumin (HSA)

Binds to HSA’s cationic regions (e.g., lysine residues), altering protein conformation and aiding in drug delivery studies .

Surface Activity and Micellization

As an anionic surfactant, it reduces surface tension in aqueous solutions. Critical micelle concentration (CMC) values vary with temperature and ionic strength:

| Property | Value | Conditions |

|---|---|---|

| CMC | 8–12 mM | 25°C, pure water |

| Micelle size | 2–4 nm | Dynamic light scattering |

Micelles solubilize hydrophobic compounds, facilitating their analysis in environmental and food safety testing .

Stability and Degradation

-

Hydrolysis: Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media, releasing octane and sulfonic acid derivatives.

Comparative Reactivity

In contrast to longer-chain sulfonates (e.g., sodium dodecyl sulfate), sodium octane-1-sulfonate exhibits:

科学的研究の応用

Analytical Chemistry

HPLC Applications

Sodium octane-1-sulfonate is primarily used as a reagent in High-Performance Liquid Chromatography (HPLC). It serves as an ion-pairing agent that enhances the separation of organic compounds, particularly peptides and proteins. This compound improves the retention time of analytes, facilitating more accurate analyses.

Table 1: HPLC Applications of Sodium Octane-1-Sulfonate

| Application Area | Description |

|---|---|

| Peptide Analysis | Used to improve resolution in peptide separations. |

| Protein Analysis | Enhances the detection of proteins in complex mixtures. |

| Ion Pairing | Facilitates the separation of ionic compounds by forming ion pairs. |

Case Study: Peptide Separation

In a study focused on the separation of various peptides, sodium octane-1-sulfonate was employed to optimize HPLC conditions, resulting in improved peak shapes and resolution compared to traditional methods without ion pairing agents .

Biochemical Research

Cell Biology

Sodium octane-1-sulfonate is utilized in cell biology as a surfactant to stabilize cell membranes during various experimental procedures. Its anionic properties help maintain membrane integrity while allowing for the study of membrane-associated proteins.

Table 2: Biochemical Applications

| Application Area | Description |

|---|---|

| Membrane Studies | Stabilizes cellular membranes for protein analysis. |

| Buffer Components | Acts as a component in buffer solutions for biochemical assays. |

Case Study: Membrane Protein Analysis

A research project investigating membrane protein interactions used sodium octane-1-sulfonate to prepare samples for mass spectrometry, demonstrating its effectiveness in preserving protein functionality during analysis .

Environmental Studies

Sodium octane-1-sulfonate has also been studied for its interactions with biological membranes, particularly regarding environmental pollutants like perfluorinated compounds. Its role as a surfactant can influence the behavior of these pollutants in biological systems.

Table 3: Environmental Applications

| Application Area | Description |

|---|---|

| Pollutant Interaction | Studies the effects of pollutants on biological membranes. |

| Surfactant Behavior | Investigates how surfactants affect pollutant solubility and transport. |

Case Study: Interaction with Perfluorinated Compounds

Research highlighted how sodium octane-1-sulfonate affects the phase behavior of phospholipid bilayers when exposed to perfluorinated compounds, providing insights into potential toxicological impacts .

Pharmaceutical Applications

In pharmaceuticals, sodium octane-1-sulfonate is used as an excipient in drug formulations, particularly for enhancing solubility and stability of active pharmaceutical ingredients (APIs). Its surfactant properties help improve bioavailability.

Table 4: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Formulation | Enhances solubility and stability of APIs. |

| Bioavailability Improvement | Improves absorption rates of poorly soluble drugs. |

Case Study: Drug Solubility Enhancement

A formulation study demonstrated that incorporating sodium octane-1-sulfonate into a poorly soluble drug significantly increased its solubility and bioavailability, leading to improved therapeutic outcomes .

作用機序

Sodium octane-1-sulfonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In HPLC analysis, it acts as an ion-pairing reagent, forming complexes with analytes to improve their separation and detection . The compound interacts with molecular targets such as proteins and lipids, altering their structure and function to achieve the desired effects .

類似化合物との比較

- Sodium hexane-1-sulfonate

- Sodium heptane-1-sulfonate

- Sodium decane-1-sulfonate

- Sodium dodecane-1-sulfonate

Comparison: Sodium octane-1-sulfonate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an ion-pairing reagent in HPLC analysis compared to shorter or longer chain sulfonates . Additionally, its surfactant properties are well-suited for applications in various industries, making it a versatile and valuable compound .

特性

IUPAC Name |

sodium;octane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDCDQDOPSGBR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。